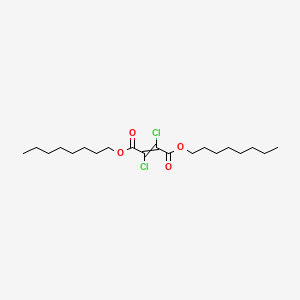![molecular formula C11H6O6 B14333136 4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 97986-93-1](/img/structure/B14333136.png)
4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9-Trihydroxy-7H-furo3,2-gCommon synthetic routes may involve the use of starting materials such as phenolic compounds and furan derivatives, followed by cyclization and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and chromatography may be employed to achieve the desired product. The specific methods used can vary depending on the intended application and required scale of production .
Análisis De Reacciones Químicas
Types of Reactions
4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Aplicaciones Científicas De Investigación
4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory and metabolic pathways.
Signal Transduction: Modulating signaling pathways that regulate cell growth, apoptosis, and immune responses
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other flavonoids and furobenzopyran derivatives, such as:
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo3,2-gbenzopyran-7-one, 4,5,9-trihydroxy-
Uniqueness
4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxylation pattern and the presence of the furobenzopyran ring system. These structural features contribute to its distinct chemical properties and potential biological activities .
Propiedades
Número CAS |
97986-93-1 |
|---|---|
Fórmula molecular |
C11H6O6 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
4,5,9-trihydroxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H6O6/c12-5-3-6(13)17-11-7(5)8(14)4-1-2-16-10(4)9(11)15/h1-3,12,14-15H |
Clave InChI |
HKKLOFUJQMNXGV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(C3=C(C(=CC(=O)O3)O)C(=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
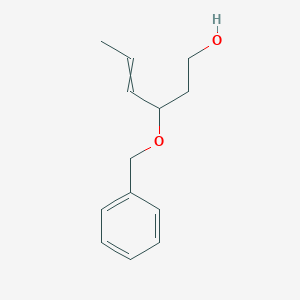

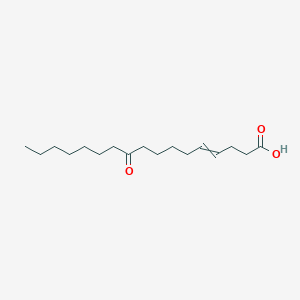
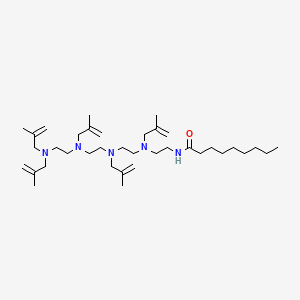
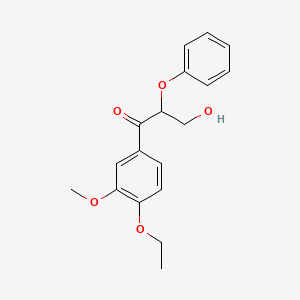
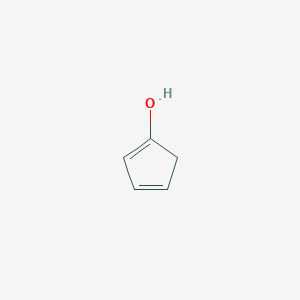

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
